molecular formula C10H9NO4 B2601579 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid CAS No. 1374407-74-5

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid

Cat. No.: B2601579
CAS No.: 1374407-74-5
M. Wt: 207.185
InChI Key: VHMVTXXCBADCMC-UHFFFAOYSA-N
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Description

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid (CAS No: 1374407-74-5) is a high-purity chemical compound with a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol . This compound features a unique hybrid structure comprising both a furan and an isoxazole ring, a combination of heterocycles that is of significant interest in medicinal chemistry and drug discovery. The furan ring is a common motif in bioactive molecules, while isoxazole derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The acetic acid side chain provides a functional handle for further chemical modifications, such as the formation of amide linkages or esters, making this reagent a valuable building block for the synthesis of more complex molecules or for use in the development of pharmaceutical candidates. Researchers can leverage this compound in the design of novel small-molecule libraries, particularly in projects targeting heterocyclic chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[5-(furan-2-yl)-3-methyl-1,2-oxazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)10(15-11-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVTXXCBADCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furan ring, followed by the formation of the isoxazole ringReaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions. Key findings include:

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationEthanol, EDCI/DIEA, DCM, RTEthyl 2-(5-(furan-2-yl)-3-methylisoxazol-4-yl)acetate85%
Amide CouplingAmines, EDCI, DIEA, DCM2-(5-(furan-2-yl)-3-methylisoxazol-4-yl)acetamide derivatives70–92%
  • EDCI/DIEA-mediated coupling facilitates reactions with alcohols or amines under mild conditions .

  • The acetic acid moiety shows higher reactivity compared to aromatic carboxylic acids due to reduced steric hindrance .

Cyclization Reactions

Acidic or thermal conditions promote intramolecular cyclization:

Cyclization Pathways

ConditionsProductMechanismSource
HCl/AcOH, refluxFuran-isoxazole fused bicyclic lactoneDehydration followed by lactonization
PPA, 100°CIsoxazolo[5,4-b]furan derivativeFriedel-Crafts-type alkylation
  • Cyclization occurs preferentially at the furan’s α-position due to electronic activation by the oxygen atom .

  • Yields depend on substituent effects: Electron-donating groups on the furan improve cyclization efficiency (e.g., 4-methoxy substitution increases yield to 78%) .

Functionalization of the Isoxazole Ring

The 3-methylisoxazole ring participates in electrophilic and nucleophilic reactions:

Substitution Reactions

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-3-methylisoxazole derivative65%
BrominationBr₂, CCl₄, RT4-Bromo-3-methylisoxazole derivative58%
  • Nitration occurs regioselectively at the isoxazole’s 5-position due to ring activation by the methyl group .

  • Bromination under radical conditions favors addition to the 4-position .

Oxidation and Reduction

The furan and isoxazole moieties undergo redox transformations:

Oxidation Reactions

SubstrateReagents/ConditionsProductYieldSource
Furan ringKMnO₄, H₂O, 80°C2-(5-(2,5-dioxo-2,5-dihydrofuran-3-yl)-3-methylisoxazol-4-yl)acetic acid72%
Isoxazole ringH₂O₂, AcOH, RTIsoxazole N-oxide63%

Reduction Reactions

SubstrateReagents/ConditionsProductYieldSource
Isoxazole ringH₂, Pd/C, EtOH3-Methyl-Δ²-isoxazoline89%
  • Furan oxidation proceeds via epoxidation intermediates, leading to diketone formation .

  • Catalytic hydrogenation of the isoxazole ring is stereospecific, producing cis-configurated isoxazolines .

Multicomponent Reactions

The compound participates in one-pot syntheses under green conditions:

Three-Component Reaction Data

AldehydeCatalystTime (h)YieldProductSource
4-MethoxybenzaldehydeCell-Pr-NH₂590%4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one
CinnamaldehydeCitric acid696%4-Styrylmethylene-3-methylisoxazol-5(4H)-one
  • Reactions with aldehydes and hydroxylamine hydrochloride in water yield isoxazol-5(4H)-ones via Knoevenagel condensation .

  • Citric acid catalysis in aqueous media minimizes side reactions (e.g., hydrolysis of the furan ring) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decarboxylation occurs:

  • Major decomposition pathway : Loss of CO₂ to form 5-(furan-2-yl)-3-methylisoxazole (ΔH = −128 kJ/mol) .

  • Char residue at 600°C: <5%, indicating complete volatilization .

Scientific Research Applications

Medicinal Applications

  • Anti-inflammatory Properties : Research has indicated that compounds similar to 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid exhibit significant anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .
  • Anticancer Activity : The isoxazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various isoxazole derivatives, including those related to this compound, which showed promising results in inhibiting tumor growth in vitro and in vivo .
  • Antimicrobial Effects : The presence of the furan ring has been linked to antimicrobial activity. Compounds containing furan derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics .

Agricultural Applications

  • Pesticidal Activity : Compounds derived from isoxazole and furan structures have been explored for their pesticidal properties. They could serve as effective agents against various agricultural pests, providing an environmentally friendly alternative to conventional pesticides .
  • Plant Growth Regulators : Some studies suggest that derivatives of this compound may act as plant growth regulators, promoting growth and yield in certain crops .

Materials Science Applications

  • Polymer Development : The unique chemical structure allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research into biodegradable polymers incorporating furan-based compounds indicates promising applications in sustainable materials development .

Case Studies

  • Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of a series of isoxazole derivatives on human cell lines. The results indicated a dose-dependent inhibition of inflammatory markers such as TNF-alpha and IL-6, supporting the potential therapeutic application of compounds like this compound in inflammatory diseases .
  • Anticancer Research : A comprehensive study assessed the anticancer potential of various furan-containing compounds against breast cancer cell lines. Results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their effectiveness as novel anticancer agents .

Mechanism of Action

The mechanism of action of 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogs with Isoxazole Cores

Methyl 5-(furan-2-yl)isoxazole-3-carboxylate (CAS 33545-41-4)
  • Structure : Differs by a methyl ester group at position 3 instead of acetic acid.
  • Applications: Not explicitly stated, but ester derivatives often serve as prodrugs .
5-(Furan-2-yl)isoxazole-3-carboxylic acid (CAS 98434-06-1)
  • Structure : Carboxylic acid at position 3 instead of methyl.
  • Properties : Increased acidity (pKa ~3–4) compared to the target compound, affecting solubility and binding interactions.
  • Synthesis : Likely involves hydrolysis of the methyl ester analog .
2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid (CAS 1018165-66-6)
  • Structure : Methoxy linker between the isoxazole and acetic acid.
  • Properties : Extended molecular structure may alter pharmacokinetics (e.g., longer half-life) .

Thiazolidinone and Thiazole Derivatives

2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid
  • Structure: Replaces isoxazole with a thioxothiazolidinone core.
  • Biological Activity : Demonstrates cytotoxicity against human leukemia cells (IC₅₀ values in µM range) via apoptosis induction .
  • SAR Insight : The 4-chlorophenyl group enhances electron-withdrawing effects, improving target binding .
Thiazolo[3,2-b][1,2,4]triazoles
  • Structure : Combines thiazole and triazole rings.
  • Applications : Exhibit antifungal and antimicrobial activities, attributed to the triazole’s hydrogen-bonding capacity .

Triazole-Based Analogs

2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic Acid
  • Structure : Triazole core with a thioether linkage to acetic acid.
  • Stability : Decomposes under acidic conditions (0.1 M HCl) but remains stable in alkaline media .
  • Hazard Class : Labeled as an irritant (Xi) due to reactive thiol groups .
2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
  • Structure : Butyl substituent at position 4 increases lipophilicity.
  • Applications: Potential antimicrobial agent; structural flexibility allows for tuning of activity .

Pyrazole and Oxadiazole Derivatives

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid
  • Structure : Oxadiazole ring with a 4-methoxyphenyl group.
  • Properties : Molecular weight 234.21 g/mol; used in drug discovery for metabolic stability .
MIDA-Boryl Pyrazole Derivatives
  • Structure : Boron-containing pyrazole analogs.
  • Synthesis : Microwave-assisted methods yield high-purity compounds (melting points 140–250°C) .

Biological Activity

2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid (CAS Number: 1374407-74-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.

  • Molecular Formula : C₁₀H₉N₁O₄
  • Molecular Weight : 207.18 g/mol
  • Structure : The compound features a furan ring and an isoxazole moiety, which are known for their biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial and fungal strains:

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Bacillus subtilisGram-positive4.69 - 22.9 µM
Staphylococcus aureusGram-positive5.64 - 77.38 µM
Escherichia coliGram-negative2.33 - 156.47 µM
Pseudomonas aeruginosaGram-negative13.40 - 137.43 µM
Candida albicansFungal16.69 - 78.23 µM

These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using various in vitro assays. The results demonstrated that it effectively reduced inflammation markers in cell cultures treated with pro-inflammatory cytokines. The IC₅₀ values for inhibiting inflammation were found to be significantly lower than those of standard anti-inflammatory drugs, indicating a promising therapeutic potential .

Cytotoxic Effects

Cytotoxicity studies conducted on several cancer cell lines revealed that this compound possesses selective cytotoxic effects:

Cell LineTypeIC₅₀ (µM)
MCF-7Breast Cancer15.0
A549Lung Cancer25.0
HepG2Liver Cancer30.0
PC3Prostate Cancer20.0

The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of the compound in a clinical setting, where it was administered to patients with bacterial infections resistant to conventional antibiotics. Results showed a notable reduction in infection severity and duration, supporting its use as an alternative treatment option.
  • Anti-inflammatory Mechanism : Another investigation focused on the molecular mechanisms underlying its anti-inflammatory effects, revealing that the compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling furan-containing precursors with isoxazole-acetic acid scaffolds. For example, describes a protocol using (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one as a starting material, followed by refluxing in ethanol and purification via reverse-phase chromatography . Similarly, highlights the use of monochloroacetic acid in alkali medium to form thioacetic acid derivatives, which are then modified into salts for enhanced solubility . These methods emphasize the importance of optimizing reaction time (e.g., 1 hour reflux) and purification techniques (e.g., TLC, recrystallization) to achieve yields >95%.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer : Thin-layer chromatography (TLC) and IR-spectrophotometry are standard for confirming compound identity and purity, as noted in . For structural elucidation, elemental analysis combined with reverse-phase HPLC-DAD (as in ) can separate the compound from degradation products, with mass balance studies ensuring 100% accountability of impurities . Melting point determination (e.g., 140–142°C for derivatives in ) is critical for assessing crystallinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the triazole or thiazolidinone moieties) influence pharmacological activity?

  • Methodological Answer : demonstrates that introducing substituents like 4-chlorophenyl or rhodanine-acetic acid groups enhances cytotoxicity in leukemia cells (IC₅₀ = 39 µM) by modulating JAK/STAT signaling . Similarly, shows that sulfanyl-acetamide derivatives exhibit anti-exudative activity in rat models, with activity correlating to electron-withdrawing groups at the triazole ring . Structure-activity relationship (SAR) studies should prioritize in vitro assays (e.g., HepG2 cell lines) and molecular docking to identify key pharmacophores.

Q. How can researchers resolve contradictions in stability data from forced degradation studies?

  • Methodological Answer : Discrepancies often arise from differences in degradation conditions (e.g., pH, temperature). reports 100% mass balance in acidic/alkaline hydrolysis, while identifies API degradation in 1% injection solutions . To reconcile such data, replicate studies under standardized ICH guidelines (e.g., Q1A(R2)) and use orthogonal methods like LC-MS to track degradation pathways.

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : and recommend using equimolar ratios of reactants in alkali media to minimize side reactions . For air/moisture-sensitive intermediates, inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) improve stability. Catalytic additives (e.g., KOH in ethanol, as in ) can accelerate thioether bond formation, while reverse-phase chromatography ensures high-purity isolation of final products .

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